2-Methyl-4,7,8-trichloroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4,7,8-trichloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N/c1-5-4-8(12)6-2-3-7(11)9(13)10(6)14-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSNYNKOWMWXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588898 | |
| Record name | 4,7,8-Trichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108097-02-5 | |
| Record name | 4,7,8-Trichloro-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108097-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,8-Trichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108097-02-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Functionalization of 2 Methyl 4,7,8 Trichloroquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 2-Methyl-4,7,8-trichloroquinoline. The electron-deficient nature of the quinoline (B57606) ring, exacerbated by the three chlorine atoms, facilitates the attack of nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of a chloride ion to restore aromaticity wikipedia.org.
Reactivity at Chlorine-Substituted Positions
The regioselectivity of SNAr reactions on polychloro-heterocycles is well-documented. In quinoline systems, the C4-position is significantly more activated towards nucleophilic attack than other positions. This heightened reactivity is due to the ability of the heterocyclic nitrogen atom to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. Studies on analogous compounds like 4,7-dichloroquinoline (B193633) and 2,4,7-trichloroquinazoline (B1295576) consistently show initial substitution at the C4 position nih.govtandfonline.comtandfonline.com.
For this compound, the expected order of reactivity for nucleophilic substitution is C4 > C7 > C8. The C4-chloride is the most labile due to direct activation by the ring nitrogen. The chlorides at C7 and C8 on the carbocyclic ring are less activated. Between C7 and C8, the C7 position is generally more susceptible to attack than C8, although forcing conditions may be required for substitution at these sites after the C4 position has reacted. This selectivity allows for a stepwise functionalization strategy.
Influence of the 2-Methyl Group
The 2-methyl group exerts a modest electronic and steric influence on the reactivity of the quinoline core. Electronically, the methyl group is a weak electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted quinoline. However, this effect is largely overshadowed by the powerful electron-withdrawing nature of the three chloro substituents and the ring nitrogen. Sterically, the 2-methyl group can hinder the approach of nucleophiles to the adjacent C4 position, although this effect is generally not significant enough to prevent reaction at this highly activated site.
Introduction of Various Nucleophiles (e.g., Amines, Alkoxides, Thiols, Azides)
A wide array of nucleophiles can be employed to displace the chlorine atoms of this compound, leading to a diverse range of derivatives. The high reactivity of the C4-position allows for the introduction of various functional groups under relatively mild conditions.
Amines: Amination is a common modification. Reactions with primary and secondary amines, including anilines and aliphatic amines, are expected to proceed readily at the C4 position. Research on related 4-chloro-8-methylquinolin-2(1H)-one demonstrates successful substitution with hydrazine (B178648) mdpi.com.
Alkoxides: Alkoxides, such as sodium methoxide, are effective nucleophiles for introducing ether functionalities. In studies on similar chloroquinoxalines, methoxydechlorination occurs at activated positions rsc.org.
Thiols: Thiolates are potent nucleophiles and can be used to form thioethers. The reaction of thiophenols or aliphatic thiols with poly-halo-quinolines has been shown to be highly regioselective for the C4 position mdpi.comtandfonline.com.
Azides: The azide (B81097) ion (N₃⁻), typically from sodium azide, serves as a versatile nucleophile. The resulting 4-azidoquinoline (B3382245) derivative is a valuable intermediate that can be subsequently converted into amines via reduction or used in click chemistry reactions to form triazoles mdpi.com.
The table below summarizes the expected regioselective SNAr reactions on this compound with various nucleophiles, based on data from analogous systems.
| Nucleophile | Reagent Example | Expected Primary Product | Reference Reaction Conditions |
|---|---|---|---|
| Amine | Hydrazine Hydrate | 4-Hydrazino-2-methyl-7,8-dichloroquinoline | Reflux in an appropriate solvent mdpi.com |
| Alkoxide | Sodium Methoxide (NaOMe) | 4-Methoxy-2-methyl-7,8-dichloroquinoline | Reaction in methanol (B129727) rsc.org |
| Thiol | Thiophenol (PhSH) with base | 2-Methyl-4-(phenylthio)-7,8-dichloroquinoline | Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) tandfonline.com |
| Azide | Sodium Azide (NaN₃) | 4-Azido-2-methyl-7,8-dichloroquinoline | Polar aprotic solvent (e.g., DMF) mdpi.com |
Electrophilic Aromatic Substitution on the Quinoline Ring System
Electrophilic aromatic substitution (EAS) on the this compound ring system is expected to be extremely challenging. The quinoline ring is inherently electron-deficient due to the electronegative nitrogen atom. This deactivation is severely compounded by the presence of three strongly electron-withdrawing chlorine atoms. Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions typically require electron-rich aromatic substrates. Under the harsh acidic conditions often required for EAS, the basic nitrogen of the quinoline ring would be protonated, further deactivating the entire system towards electrophilic attack. Therefore, direct electrophilic substitution on the carbocyclic ring of this compound is generally not a viable synthetic route.
Oxidation and Reduction Transformations of the Quinoline Core
The this compound scaffold can undergo oxidation and reduction reactions, targeting either the methyl group or the quinoline ring itself.
Oxidation: The 2-methyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the methyl group into a carboxylic acid, yielding 4,7,8-trichloroquinoline-2-carboxylic acid . Milder oxidation might lead to the corresponding aldehyde. Oxidation of the quinoline nitrogen to form an N-oxide is also a possibility, which could, in turn, alter the reactivity of the ring system.
Reduction: Catalytic hydrogenation of the quinoline ring can lead to the corresponding tetrahydroquinoline. For instance, hydrogenation of quinaldine (B1664567) (2-methylquinoline) yields 2-methyltetrahydroquinoline wikipedia.org. Applying this to this compound would likely produce 2-Methyl-4,7,8-trichlorotetrahydroquinoline, although the chlorine atoms might be susceptible to hydrodehalogenation under certain catalytic conditions.
Cross-Coupling Reactions for Advanced Derivatization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds and offer a superior method for derivatizing this compound wikipedia.orgwikipedia.org. These reactions allow for the selective functionalization of the chloro-substituted positions, which is difficult to achieve via classical methods.
The reactivity of aryl chlorides in palladium-catalyzed cross-coupling is generally lower than that of aryl bromides or iodides nih.gov. However, the use of specialized ligands (e.g., bulky, electron-rich phosphines) and appropriate reaction conditions can facilitate the coupling of aryl chlorides.
In this compound, a regioselective cross-coupling sequence is anticipated. Drawing parallels with 2,4,7-trichloroquinazoline, the C4 position is expected to be the most reactive site for initial coupling, followed by C2 (if it were a halogen), and then the positions on the benzene (B151609) ring nih.gov. Since the C2 position is methylated, the reactivity order for cross-coupling on this compound would be C4 > C7 > C8. This differential reactivity allows for the sequential and controlled introduction of different aryl, heteroaryl, or alkyl groups. For example, a Suzuki coupling could be performed selectively at C4, followed by a second, more forcing coupling at C7, and potentially a third at C8.
The table below outlines a hypothetical sequential Suzuki-Miyaura coupling strategy for this compound, with conditions extrapolated from studies on similar polychloro-heterocycles nih.gov.
| Step | Coupling Position | Coupling Partner | Typical Catalyst System | Potential Product |
|---|---|---|---|---|
| 1 | C4 | Arylboronic Acid (Ar¹B(OH)₂) | Pd(OAc)₂ / PPh₃ / Base (e.g., K₂CO₃) | 4-Aryl-2-methyl-7,8-dichloroquinoline |
| 2 | C7 | Arylboronic Acid (Ar²B(OH)₂) | Pd(OAc)₂ / PPh₃ / Base (more forcing conditions) | 4,7-Diaryl-2-methyl-8-chloroquinoline |
| 3 | C8 | Arylboronic Acid (Ar³B(OH)₂) | Pd(OAc)₂ / Bulky Ligand / Stronger Base | 4,7,8-Triaryl-2-methylquinoline |
Formation of C-C and C-N Bonds
The introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to the this compound scaffold is a key strategy for the synthesis of novel derivatives with potentially valuable properties. Drawing parallels from research on other substituted quinolines, several methodologies can be envisioned for achieving such transformations.
C-C Bond Formation:
The chlorine atoms on the quinoline ring, particularly the one at the 4-position, are susceptible to replacement via cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Negishi couplings are powerful tools for forming C-C bonds. For instance, the reaction of a chloroquinoline with an organoboron reagent (in a Suzuki coupling) or an organotin reagent (in a Stille coupling) in the presence of a palladium catalyst and a base can lead to the formation of a new C-C bond at the position of the chlorine atom. The chlorine at the 4-position is generally the most reactive towards such substitutions due to the electronic influence of the ring nitrogen.
Another approach for C-C bond formation involves the functionalization of the methyl group at the 2-position. Metal-free strategies have been developed for the activation of C(sp³)–H bonds in 2-methylquinolines, enabling the formation of new C-C bonds. acs.orgnih.gov For example, a tandem cyclization strategy involving 2-methylquinolines and 2-styrylanilines has been reported to yield functionalized quinolines. acs.orgnih.gov
Furthermore, direct C-H activation of the quinoline ring itself represents a modern and efficient method for C-C bond formation. nih.gov While the presence of three chlorine atoms on this compound would influence the regioselectivity of such reactions, C-H arylation at available positions could be a viable strategy.
A study on the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives demonstrated an AlCl₃-mediated C-C bond forming reaction between 2-chloroquinoline-3-carbonitrile (B1354263) and various indoles, affording the products in good yields without the need for N-protection of the indoles. nih.gov This highlights a potential pathway for introducing indole (B1671886) moieties onto a quinoline core.
C-N Bond Formation:
The formation of C-N bonds can also be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would involve the coupling of this compound with an amine in the presence of a palladium catalyst and a base, leading to the substitution of a chlorine atom with an amino group. Again, the 4-position is the most likely site for this transformation.
Nucleophilic aromatic substitution (SNAr) is another important pathway for C-N bond formation. The electron-deficient nature of the trichlorinated quinoline ring makes it susceptible to attack by nitrogen nucleophiles. For example, reactions with amines, hydrazines, or other nitrogen-containing nucleophiles could lead to the displacement of one or more chlorine atoms. Research on 4-chloro-8-methylquinolin-2(1H)-one has shown that the 4-chloro group can be displaced by various nucleophiles, including hydrazino and amino groups. mdpi.com
The following table summarizes potential C-C and C-N bond-forming reactions applicable to this compound based on analogous systems.
| Reaction Type | Reagents/Catalysts | Potential Site of Functionalization | Reference |
| C-C Bond Formation | |||
| Suzuki Coupling | Organoboron reagent, Pd catalyst, Base | C4, C7, C8 | General Knowledge |
| Stille Coupling | Organotin reagent, Pd catalyst | C4, C7, C8 | General Knowledge |
| Negishi Coupling | Organozinc reagent, Pd catalyst | C4, C7, C8 | acs.org |
| C(sp³)–H Activation | 2-Styrylanilines | C2-methyl group | acs.orgnih.gov |
| Direct C-H Arylation | Aryl source, Pd catalyst | Available C-H positions | nih.gov |
| Friedel-Crafts type | Indoles, AlCl₃ | C2 (if starting from a 2-chloro derivative) | nih.gov |
| C-N Bond Formation | |||
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C4, C7, C8 | General Knowledge |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Hydrazines | C4, C7, C8 | mdpi.com |
Functional Group Tolerance and Chemoselectivity in Quinoline Reactions
The success of synthetic transformations on complex molecules like this compound hinges on the principles of functional group tolerance and chemoselectivity. These factors determine whether a reaction will proceed without affecting other sensitive parts of the molecule and which of the multiple reactive sites will preferentially react.
Functional Group Tolerance:
Modern synthetic methods, particularly those employing transition metal catalysis, often exhibit high functional group tolerance. acs.orgnih.govnih.gov This means that a wide range of functional groups can be present in the starting materials without interfering with the desired reaction. For instance, in the context of C-H functionalization of quinolines, various substituents such as chloro, methoxy, amino, and ester groups have been shown to be compatible. nih.gov Similarly, metal-free C(sp³)–H activation methods have demonstrated excellent functional group tolerance. acs.orgnih.gov This is a significant advantage as it allows for the synthesis of complex molecules without the need for extensive protecting group strategies.
In the case of this compound, a key consideration would be the tolerance of the C-Cl bonds in reactions targeting other positions, such as the C2-methyl group or a C-H position. The choice of reaction conditions, including the catalyst, ligands, and temperature, would be crucial in achieving the desired transformation without cleaving the C-Cl bonds.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the three chlorine atoms at positions 4, 7, and 8 are not equivalent in their reactivity. The chlorine at the 4-position is activated by the electron-withdrawing effect of the quinoline nitrogen and is therefore expected to be the most susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The chlorine atoms at the 7 and 8-positions on the carbocyclic ring are less activated and would likely require more forcing reaction conditions to undergo substitution.
This difference in reactivity allows for selective functionalization of the quinoline core. For example, by carefully controlling the reaction conditions, it should be possible to selectively replace the C4-chlorine while leaving the C7- and C8-chlorines intact. Further functionalization at the less reactive positions could then be attempted under harsher conditions.
The regioselectivity of C-H functionalization reactions is also a critical aspect of chemoselectivity. The directing effects of the existing substituents (the methyl group and the three chlorine atoms) would play a significant role in determining the site of C-H activation. For instance, studies on 8-substituted quinolines have shown that halogenation can be directed to the C5-position with high regioselectivity. rsc.org
The following table outlines the expected chemoselectivity and functional group tolerance for reactions on this compound based on general principles and findings from related systems.
| Reaction Type | Expected Chemoselectivity | Tolerated Functional Groups (in analogous systems) | Reference |
| Nucleophilic Aromatic Substitution | Preferential substitution at C4 | Methyl, other chloro groups | mdpi.com |
| Palladium-Catalyzed Cross-Coupling | Preferential coupling at C4 | Methyl, other chloro groups | General Knowledge |
| C-H Halogenation | Potentially selective at C5 (based on 8-substituted quinolines) | Amides, ureas, alkoxy groups | rsc.org |
| C-H Arylation | Dependent on directing group effects | Chloro, methoxy, amino, ester | nih.gov |
| C(sp³)–H Activation of C2-Methyl | Selective for the methyl group | Electron-donating and -withdrawing groups on the quinoline | acs.orgnih.gov |
Medicinal Chemistry and Biological Evaluation of 2 Methyl 4,7,8 Trichloroquinoline Derivatives
Structure-Activity Relationship (SAR) Studies in Halogenated Quinolines
The biological activity of quinoline (B57606) derivatives is significantly influenced by the nature, position, and number of substituents on the quinoline ring. nih.gov Halogen atoms, in particular, play a crucial role in modulating the pharmacological profiles of these compounds.
Impact of Halogen Position and Number on Biological Activity
The position and type of halogen substituent on the quinoline ring are critical determinants of biological activity. For instance, in the context of antimalarial 4-aminoquinolines, the presence of a chlorine atom at the 7-position is a well-established feature of active compounds like chloroquine. parahostdis.org Studies on 7-substituted 4-aminoquinolines have shown that 7-iodo and 7-bromo analogues are as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. parahostdis.org In contrast, 7-fluoro and 7-trifluoromethyl analogues generally exhibit lower activity. parahostdis.org
The number of halogen substituents also plays a key role. For example, in a series of 4-anilino-quinazoline derivatives, which share structural similarities with quinolines, a 2,4-disubstitution with bulky halogen atoms on the aniline (B41778) moiety increased activity against VEGFR2, while a 3,4-disubstitution enhanced activity against EGFR. rsc.org This suggests that the spatial arrangement and electronic properties conferred by multiple halogens can fine-tune the selectivity and potency of these compounds. For 2-Methyl-4,7,8-trichloroquinoline, the presence of three chlorine atoms at positions 4, 7, and 8 suggests a significant impact on its lipophilicity and electronic distribution, which would, in turn, influence its interaction with biological targets.
Role of the 2-Methyl Group in Pharmacological Profiles
The substituent at the 2-position of the quinoline ring is known to significantly impact its biological activity. nih.gov The presence of a methyl group at this position, as seen in this compound, can influence the compound's metabolic stability, lipophilicity, and steric interactions with target proteins.
Antimalarial Activity of Quinolines and Potential of this compound Analogues
Quinolines are a cornerstone of antimalarial drug discovery, with quinine (B1679958) being one of the first effective treatments for malaria. e-century.us The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline-based antimalarials.
Comparative Analysis with Known Antimalarials
The effectiveness of new antimalarial candidates is often benchmarked against established drugs like chloroquine. Numerous studies have synthesized novel quinoline derivatives and evaluated their activity against both chloroquine-sensitive and chloroquine-resistant parasite strains.
For example, certain 2-methylquinoline (B7769805) derivatives have exhibited potent in vitro activity against chloroquine-resistant P. falciparum, with some compounds showing IC50 values significantly lower than that of chloroquine. e-century.us Hybrids of 7-chloro-4-aminoquinoline with other chemical moieties have also been developed to overcome resistance, with some showing promising activity profiles. ugent.be The table below presents a comparative analysis of the antimalarial activity of various quinoline derivatives against different P. falciparum strains.
| Compound/Derivative | P. falciparum Strain | IC50 (nM) | Reference |
| 7-Iodo-4-aminoquinoline derivative | Chloroquine-sensitive | 3-12 | parahostdis.org |
| 7-Iodo-4-aminoquinoline derivative | Chloroquine-resistant | 3-12 | parahostdis.org |
| 7-Bromo-4-aminoquinoline derivative | Chloroquine-sensitive | 3-12 | parahostdis.org |
| 7-Bromo-4-aminoquinoline derivative | Chloroquine-resistant | 3-12 | parahostdis.org |
| 7-Fluoro-4-aminoquinoline derivative | Chloroquine-sensitive | 15-50 | parahostdis.org |
| 7-Fluoro-4-aminoquinoline derivative | Chloroquine-resistant | 18-500 | parahostdis.org |
| SKM13-2HCl | 3D7 (CQ-sensitive) | 53.1 ± 10.0 | parahostdis.org |
| SKM13-2HCl | K1 (CQ-resistant) | 366.1 ± 19.8 | parahostdis.org |
| SAM13-2HCl | 3D7 (CQ-sensitive) | 44.9 ± 9.6 | parahostdis.org |
| SAM13-2HCl | K1 (CQ-resistant) | 282.1 ± 29.5 | parahostdis.org |
Given the trichloro-substitution pattern of this compound, its potential antimalarial activity would likely be influenced by its ability to accumulate in the parasite's food vacuole and interact with heme, though this would require experimental validation.
Anticancer and Antiproliferative Potentials of Quinoline Derivatives
The quinoline nucleus is a privileged scaffold in the design of anticancer agents, with several quinoline-based drugs approved for cancer therapy. nih.govmdpi.com These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization. nih.gov
The substitution pattern on the quinoline ring is critical for its anticancer activity. nih.gov For instance, 2,4-disubstituted quinolines have shown significant anticancer properties against breast, prostate, and lung cancer cell lines, inducing apoptosis and cell cycle arrest. rsc.org Similarly, di- and trimeric quinoline derivatives have demonstrated in vitro antiproliferative activity against human cancer cell lines. nih.gov
The table below summarizes the antiproliferative activity of selected quinoline derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity/IC50 (µM) | Reference |
| 2-Arylquinoline derivative 13 | HeLa | 8.3 | rsc.org |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline 18 | HeLa | 13.15 | rsc.org |
| 2-Arylquinoline derivative 12 | PC3 | 31.37 | rsc.org |
| 2-Arylquinoline derivative 11 | PC3 | 34.34 | rsc.org |
| Quinoline-5,8-dione analogue | P388 leukemia | Comparable to cisplatin | nih.gov |
| Hydrazone-linked quinoline 19a | MCF-7, HL-60, HCT-116, HeLa | 0.013–0.308 | mdpi.com |
| Hydrazone-linked quinoline 19h | MCF-7, HL-60, HCT-116, HeLa | 0.02–0.04 | mdpi.com |
The potent activity of various substituted quinolines, including those with methyl and halogen groups, suggests that this compound and its analogues could also possess antiproliferative properties, although this remains to be experimentally verified. The trichloro-substitution pattern might enhance lipophilicity, potentially facilitating cell membrane passage and interaction with intracellular targets.
In Vitro Screening in Various Cancer Cell Lines
Derivatives of the quinoline scaffold have demonstrated significant potential as anticancer agents. For instance, various 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives have been evaluated for their antiproliferative activity against a range of human cancer cell lines. researchgate.net One study synthesized a series of these compounds and tested their cytotoxic effects on human T-lymphocyte (CEM), cervix carcinoma (HeLa), and dermal microvascular endothelial (HMEC-1) cells, as well as colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) cells. researchgate.net
In a separate investigation, novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives were synthesized and evaluated for their cytotoxic potential against cancer cells with a constitutively activated β-catenin/TCF4 signaling pathway, such as HCT116 (colon cancer) and HepG2 (liver cancer) cells. nih.gov The most potent of these compounds demonstrated significant cytotoxicity against these cell lines and even against primary human gallbladder cancer cells. nih.gov
Furthermore, new tetrahydroquinoline derivatives have been synthesized and assessed in vitro against three human cancer cell lines, identifying several promising anticancer agents. nih.gov Specifically, a pyrazolo quinoline derivative showed high potential with a strong apoptotic effect on the tested cell lines. nih.gov The anticancer activity of novel 7-amino-4-methylquinolin-2(1H)-one derivatives has also been evaluated, with several compounds showing a high rate of cell inhibition, warranting further investigation. researchgate.net
The following table summarizes the in vitro anticancer activity of selected quinoline derivatives in various cancer cell lines.
| Compound Type | Cancer Cell Lines Tested | Observed Effect |
| 2-Methyl-5,6,7,8-tetrahydroquinoline derivatives | CEM, HeLa, HMEC-1, HT-29, A2780, MSTO-211H | Cytotoxic activity researchgate.net |
| 4,7-Disubstituted 8-methoxyquinazoline derivatives | HCT116, HepG2, primary human gallbladder cancer cells | Cytotoxic potential, inhibition of β-catenin/TCF4 signaling nih.gov |
| Tetrahydroquinoline derivatives | Three human cancer cell lines | Promising anticancer agents, strong apoptotic effect nih.gov |
| 7-Amino-4-methylquinolin-2(1H)-one derivatives | Not specified | High rate of cell inhibition researchgate.net |
Mechanisms of Action (e.g., Cell Cycle Perturbation, Mitochondrial Dysfunction, ROS Production)
The cytotoxic effects of certain 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have been linked to specific cellular mechanisms. For the most active pyridine (B92270) derivative in one study, the mechanism of its cytotoxic effect was investigated, revealing its ability to affect cell cycle phases, induce mitochondrial membrane depolarization, and increase cellular Reactive Oxygen Species (ROS) production in A2780 ovarian carcinoma cells. researchgate.net
ROS are a normal byproduct of cellular metabolism and are involved in important biological functions. nih.gov However, an excessive amount of ROS can lead to oxidative stress and cause damage to tissues. nih.govscielo.br Many tumor cells are characterized by high levels of ROS, which distinguishes them from normal cells. nih.gov This has led to the exploration of ROS-activated therapeutic strategies. For instance, some compounds are designed to be activated by the high ROS levels in cancer cells, leading to selective killing of these cells. nih.gov
Mitochondria are a primary source of ROS production within cells. nih.gov Mitochondrial dysfunction, characterized by events like the depolarization of the mitochondrial membrane, can lead to an increase in ROS levels. researchgate.netnih.gov This increase in ROS can, in turn, contribute to the anticancer effects of certain compounds by inducing further cellular damage and apoptosis. researchgate.netnih.gov
The following table outlines the observed mechanisms of action for certain quinoline derivatives.
| Compound Type | Cell Line | Observed Mechanisms of Action |
| 2-Methyl-5,6,7,8-tetrahydroquinoline derivative | A2780 | Cell cycle perturbation, mitochondrial membrane depolarization, cellular ROS production researchgate.net |
Broader Spectrum of Biological Activities of Functionalized Quinoline Systems
The quinoline scaffold is a versatile structure found in numerous natural and synthetic compounds with a wide array of biological activities. researchgate.netnih.govnih.govbiointerfaceresearch.com These activities extend beyond anticancer effects and include antimicrobial, antiviral, and anti-inflammatory properties, among others. nih.govbiointerfaceresearch.comnih.gov The specific biological activity of a quinoline derivative is largely dependent on the type and position of functional groups attached to the quinoline ring. nih.govresearchgate.net
Antibacterial and Antifungal Efficacy
Quinoline derivatives have a long history of use and investigation as antimicrobial agents. biointerfaceresearch.comnih.gov The development of drug resistance to existing antibacterial and antifungal agents has spurred ongoing research into new and more effective quinoline-based compounds. nih.govresearchgate.net
Several studies have reported the synthesis of novel quinoline derivatives with significant antibacterial and antifungal properties. For example, some pyrazole- and pyridine-based quinoline hybrids have been tested for their efficacy against both bacteria and fungi. nih.gov Antifungal activity was assessed against Candida albicans, while antibacterial screening was performed against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Salmonella typhimurium and Escherichia coli. nih.gov Some of these synthesized derivatives exhibited broader antibacterial activity than the standard drug, ciprofloxacin. nih.gov
Furthermore, quinoline-based hydroxyimidazolium hybrids have demonstrated notable antifungal activity against Cryptococcus neoformans and other opportunistic fungi like Candida spp. and Aspergillus spp. nih.gov Some of these hybrids also showed potent anti-staphylococcal activity. nih.gov Fluorinated quinoline analogs have also been synthesized and shown to possess good antifungal activity against various plant pathogenic fungi. mdpi.com
The following table provides examples of the antibacterial and antifungal efficacy of different quinoline derivatives.
| Compound Type | Target Microorganisms | Key Findings |
| Pyrazole- and pyridine-based quinoline hybrids | Candida albicans, Staphylococcus aureus, Bacillus subtilis, Salmonella typhimurium, Escherichia coli | Some derivatives showed broader antibacterial activity than ciprofloxacin. nih.gov |
| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans, Candida spp., Aspergillus spp., Staphylococcus aureus | Remarkable antifungal and potent anti-staphylococcal activity. nih.gov |
| Fluorinated quinoline analogs | Sclerotinia sclerotiorum, Rhizoctonia solani | Good antifungal activity against various plant pathogenic fungi. mdpi.com |
Antiviral and Anti-HIV Applications
The quinoline scaffold has been identified as a promising framework for the development of antiviral agents. nih.govbohrium.comproquest.comcolby.edu Researchers have synthesized and evaluated numerous quinoline derivatives for their activity against a variety of viruses, including the Human Immunodeficiency Virus (HIV). nih.govnih.govresearchgate.net
In the context of anti-HIV research, several alkylated derivatives of quinoline 2,4-diol have been synthesized and tested for their potential to inhibit HIV-1. nih.gov Some of these derivatives displayed potent inhibitory activity, with one compound showing greater potency than the lead molecule and a better therapeutic index than the established anti-HIV drug, AZT. nih.gov Another study focused on designing quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs used to treat HIV. nih.govresearchgate.net One of the synthesized compounds in this study demonstrated prudent anti-HIV activity against both HIV-1 and HIV-2. nih.govresearchgate.net
Beyond HIV, quinoline derivatives have also been investigated for their activity against other viruses. For instance, novel quinoline derivatives have been synthesized and evaluated for their antiviral activity against Dengue virus serotype 2. nih.govbohrium.comresearchgate.net Two of the tested compounds showed a dose-dependent inhibition of the virus, appearing to act on the early stages of the viral life cycle by impairing the accumulation of the viral envelope glycoprotein. nih.govbohrium.comresearchgate.net
The table below highlights some of the antiviral and anti-HIV applications of quinoline derivatives.
| Compound Type | Target Virus | Key Findings |
| Alkylated quinoline 2,4-diols | HIV-1 | Potent inhibitory activity, with some derivatives showing better therapeutic indices than existing drugs. nih.gov |
| Quinoline derivatives as NNRTIs | HIV-1, HIV-2 | A synthesized compound showed prudent anti-HIV activity against both viral types. nih.govresearchgate.net |
| Novel quinoline derivatives | Dengue virus serotype 2 | Dose-dependent inhibition, acting on early stages of the viral life cycle. nih.govbohrium.comresearchgate.net |
Antitubercular and Antileishmanial Properties
The quinoline core is a key component in the development of drugs against various infectious diseases, including tuberculosis and leishmaniasis. researchgate.netdp.tech The emergence of drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis, necessitates the development of new antitubercular agents. nih.goveurekaselect.com
Several research efforts have focused on synthesizing and evaluating quinoline derivatives for their antitubercular activity. One study combined the quinoline pharmacophore with thiosemicarbazide (B42300) to create a series of compounds, one of which exhibited remarkable activity against the H37Rv strain of M. tuberculosis. nih.gov Further investigation suggested that this compound might act by inhibiting the KatG protein of the bacterium. nih.gov Another study designed new quinoline derivatives through a molecular hybridization approach, with some of the synthesized compounds displaying promising antitubercular activity and being relatively non-toxic. eurekaselect.com
Quinoline derivatives have also shown significant potential as antileishmanial agents. nih.govnih.govfrontiersin.org Leishmaniasis is a parasitic disease for which current treatments have limitations. frontiersin.org Several studies have demonstrated the in vitro and in vivo efficacy of quinoline compounds against Leishmania parasites. nih.govnih.gov For example, novel 3-substituted quinolines have been synthesized and shown to kill Leishmania chagasi promastigotes at low concentrations in a dose-dependent manner. nih.gov The chemical structure of these compounds was found to be crucial for their antileishmanial activity, with certain substitutions on the quinoline ring significantly increasing the antiparasitic effect. nih.gov
The following table summarizes the antitubercular and antileishmanial properties of select quinoline derivatives.
| Compound Type | Target Organism | Key Findings |
| Quinoline-thiosemicarbazide hybrids | Mycobacterium tuberculosis H37Rv | Remarkable antitubercular activity, potentially through inhibition of the KatG protein. nih.gov |
| Hybridized quinoline derivatives | Mycobacterium tuberculosis | Promising antitubercular activity with low toxicity. eurekaselect.com |
| 3-Substituted quinolines | Leishmania chagasi | Strong, dose-dependent killing of promastigotes; specific substitutions on the quinoline ring enhanced activity. nih.gov |
Anti-inflammatory and Antioxidant Effects
Quinoline-based molecules have been extensively explored as potential anti-inflammatory agents, targeting various pharmacological pathways. researchgate.netacs.orgnih.gov The anti-inflammatory effect of these derivatives is often linked to their ability to modulate the production of inflammatory mediators. acs.orgepa.gov For instance, one study found that a particular quinoline derivative had a potent anti-inflammatory effect in a rat model of adjuvant arthritis. acs.org Another study showed that a specific quinoline derivative significantly inhibited the production of tumor necrosis factor-alpha and interleukin-6 in lipopolysaccharide-stimulated mouse macrophages. epa.gov
In addition to their anti-inflammatory properties, many quinoline derivatives exhibit antioxidant effects. scielo.brnih.govresearchgate.netmdpi.com Oxidative stress, which is an imbalance between pro-oxidants and antioxidants, is implicated in various diseases. scielo.br The antioxidant activity of quinoline derivatives is often evaluated through their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govresearchgate.net One study investigated the antioxidant effect of a new class of quinoline derivatives and found that some of them could reduce lipid peroxidation in both liver and brain tissues. nih.govresearchgate.net However, the specific antioxidant mechanisms can vary among different derivatives. scielo.brresearchgate.net
The table below outlines the anti-inflammatory and antioxidant effects of certain quinoline derivatives.
| Compound Type | Biological Effect | Key Findings |
| Quinoline derivative | Anti-inflammatory | Potent anti-inflammatory effect in a rat model of adjuvant arthritis. acs.org |
| Quinoline derivative | Anti-inflammatory | Significant inhibition of TNF-α and IL-6 production in mouse macrophages. epa.gov |
| Novel quinoline derivatives | Antioxidant | Reduction of lipid peroxidation in liver and brain tissues. nih.govresearchgate.net |
Exploration of Chirality in 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives and its Pharmacological Implications
The incorporation of a chiral center into the structure of pharmacologically active molecules is a critical strategy in drug discovery. The specific three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in biological activity between its enantiomers. This is due to the stereospecific interactions with chiral biological targets such as enzymes and receptors. In the context of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives, chirality plays a pivotal role in defining their pharmacological effects, particularly their potential as antiproliferative agents. nih.gov
A study involving a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives investigated their antiproliferative activity against a panel of cancer cell lines and non-cancerous cells. nih.govresearchgate.net The initial screening of racemic mixtures revealed that certain compounds exhibited significant cytotoxic effects. Specifically, compounds designated as 3a, 5a, and 2b were identified as having noteworthy IC₅₀ values across the tested cell lines, which included human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). nih.govresearchgate.netnih.gov
To elucidate the impact of stereochemistry on their biological activity, these promising compounds were synthesized as pure enantiomers and re-evaluated. nih.govresearchgate.net The results demonstrated a clear structure-activity relationship linked to the chirality at the C8 position of the tetrahydroquinoline ring. The (R)-enantiomer of compound 5a, denoted as (R)-5a, emerged as the most active compound of the series. nih.govresearchgate.net Further investigation into the mechanism of action of (R)-5a in A2780 ovarian cancer cells revealed its ability to disrupt the cell cycle, induce depolarization of the mitochondrial membrane, and increase the production of cellular reactive oxygen species (ROS). nih.govresearchgate.netnih.gov This suggests that the potent antiproliferative effect of (R)-5a is, at least in part, mediated by the induction of mitochondrial damage. nih.gov
The following table summarizes the antiproliferative activity (IC₅₀ values in µM) of selected racemic and enantiomerically pure 2-methyl-5,6,7,8-tetrahydroquinoline derivatives against various human cancer cell lines.
Table 1: Antiproliferative Activity (IC₅₀ in µM) of Selected 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives
| Compound | CEM | HeLa | HT-29 | A2780 | MSTO-211H |
|---|---|---|---|---|---|
| (±)-3a | >50 | 28.3±3.1 | >50 | 25.4±2.8 | >50 |
| (±)-5a | 15.2±1.5 | 10.1±1.1 | 12.5±1.3 | 8.9±0.9 | 11.7±1.2 |
| (±)-2b | 22.4±2.1 | 18.9±1.9 | 20.1±2.2 | 15.6±1.6 | 19.3±2.0 |
| (R)-5a | 8.1±0.8 | 5.3±0.5 | 6.7±0.7 | 4.1±0.4 | 6.2±0.6 |
| (S)-5a | >50 | >50 | >50 | >50 | >50 |
Data sourced from studies on 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives. nih.govresearchgate.net
Natural Product Relevance of Substituted Tetrahydroquinolines
The tetrahydroquinoline scaffold is a significant structural motif found in a wide array of natural products, particularly in the large family of alkaloids. researchgate.netnih.govbohrium.com These naturally occurring compounds exhibit a broad spectrum of biological activities, which has established the tetrahydroquinoline core as a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.net The ubiquitous presence of this heterocyclic system in nature underscores its evolutionary selection as a core structure for biologically active molecules. nih.govbohrium.com
Tetrahydroquinoline alkaloids are produced by various organisms through diverse biosynthetic pathways, leading to a rich structural diversity and a wide range of bioactivities. nih.govbohrium.com While many of these natural products have demonstrated therapeutic potential, their roles in nature are often associated with defense mechanisms against predators and pathogens, which can also translate to toxicity and present challenges for their development as therapeutic agents. nih.govbohrium.com
The synthesis of tetrahydroquinolines and their derivatives is an area of intense research, driven by the desire to access novel compounds with improved pharmacological profiles. researchgate.net The structural and functional diversity of natural tetrahydroquinoline-containing products continues to provide inspiration for the design and synthesis of new therapeutic agents for various conditions, including neurological disorders and cancer. researchgate.netrsc.org The study of these natural products and their synthetic analogues is crucial for understanding their structure-activity relationships and for harnessing their therapeutic potential. nih.gov
Advanced Applications of 2 Methyl 4,7,8 Trichloroquinoline and Its Derivatives
Applications in Materials Science
The unique electronic and structural characteristics of quinoline (B57606) derivatives make them valuable components in the creation of advanced materials with tailored properties.
Enhanced Thermal Stability in Polymer Matrices
The introduction of rigid, aromatic structures like the quinoline ring can also contribute to the thermal stability of polymers by increasing the glass transition temperature (Tg) and restricting the mobility of polymer chains at elevated temperatures. Research on spiro polycycloacetals has demonstrated that incorporating aromatic sulfonates or benzophenone (B1666685) into the polymer backbone improves thermal stability and Tg. rsc.org Similarly, the rigid structure of 2-Methyl-4,7,8-trichloroquinoline could impart enhanced thermal properties to high-performance polymers.
| Polymer System | Additive/Modification | Observed Effect on Thermal Stability |
| Poly(vinyl chloride) (PVC) | Chlorinated Polyethylene (CPE) | Altered thermal degradation profile |
| Spiro Polycycloacetals | Aromatic sulfonates/benzophenone | Increased thermal stability and glass transition temperature (Tg) rsc.org |
| Polypropylene (PP) | N-alkyl groups | High thermo-oxidative stability |
Fluorescent Dye Applications for Research and Diagnostics
Quinoline and its derivatives are well-established fluorophores with applications ranging from cellular imaging to chemical sensing. nih.govmdpi.com The fluorescence properties of these compounds are highly sensitive to their substitution pattern and local environment, making them excellent candidates for the development of responsive fluorescent probes. researchgate.netresearchgate.net
The introduction of electron-donating or electron-withdrawing groups, as well as halogens, can significantly modulate the absorption and emission wavelengths of the quinoline core. nih.govnih.gov For example, push-pull type fluorescent amino-quinoline derivatives have been synthesized and shown to exhibit fluorescent solvatochromism, where the emission color changes with the polarity of the solvent. researchgate.net These properties are highly desirable for creating probes that can report on specific microenvironments within a biological system, such as lipid droplets. researchgate.net
While specific data on the fluorescence of this compound is scarce, its structure, featuring a methyl group (electron-donating) and three chlorine atoms (electron-withdrawing and heavy atoms), suggests it could possess interesting photophysical properties. The heavy atom effect of chlorine might lead to enhanced intersystem crossing and potentially phosphorescence, which is useful for certain imaging applications. Furthermore, quinoline-based fluorescent probes have been designed for the detection of metal ions, with the quinoline nitrogen and often a hydroxyl or amino group acting as a chelation site. researchgate.netnih.gov The specific substitution on the quinoline ring can tune the selectivity and sensitivity of the probe for different metal ions. nih.gov
| Quinoline Derivative Type | Application | Key Feature |
| Amino-quinolines | Live cell imaging | Solvatochromic fluorescence, lipid droplet staining researchgate.net |
| 5-Chloro-8-hydroxyquinoline | Metal ion detection | Luminescence dependent on the coordinated metal ion nih.gov |
| General quinoline derivatives | Fluorescent probes | Tunable photophysical properties via substitution nih.govmdpi.com |
Agrochemical Applications and Synthesis of Key Intermediates
Quinoline derivatives have a long history in the agrochemical industry, serving as scaffolds for a variety of pesticides, including fungicides, herbicides, and insecticides. mdpi.comgoogle.comnih.govresearchgate.net The biological activity of these compounds is often linked to their specific substitution patterns, which can influence their mode of action and target specificity.
Halogenated quinolines are particularly prominent in this field. For instance, various dichloroquinoline derivatives have been developed for use in herbicidal compositions, notably for controlling undesirable plant growth in rice cultivation. fao.orggoogle.com The synthesis of such compounds often involves multi-step processes starting from substituted anilines.
| Quinoline Derivative Class | Agrochemical Application | Example/Finding |
| Dichloroquinoline derivatives | Herbicides | Control of weeds in rice crops fao.orggoogle.com |
| Fluorinated quinoline analogs | Fungicides | Activity against plant pathogens like S. sclerotiorum and R. solani mdpi.com |
| General quinoline derivatives | Insecticides/Acaricides | Activity against pests like Plutella xylostella and Tetranychus cinnabarinus researchgate.net |
| Pyrrolo[1,2-a]quinoline derivatives | Antifungals | Activity against Candida albicans nih.gov |
Catalytic Applications of Metal Complexes with Methylquinoline Ligands
Transition metal complexes containing quinoline-based ligands are a significant class of catalysts employed in a variety of organic transformations. youtube.com The quinoline moiety can act as a robust ligand, coordinating to the metal center and influencing its electronic and steric properties, which in turn dictates the catalyst's activity and selectivity.
Oxidation of Hydrocarbons and Alcohols
The oxidation of hydrocarbons and alcohols is a fundamental process in industrial chemistry. Metal complexes are often employed to facilitate these reactions under milder conditions. While specific catalytic studies involving this compound as a ligand are not documented, related quinoline derivatives have shown promise in this area. For example, copper complexes have been used for the catalytic aerobic oxidation of hydrocarbons. iupac.org The electronic properties of the quinoline ligand, influenced by its substituents, can modulate the redox potential of the metal center, which is a key factor in oxidation catalysis. The electron-withdrawing nature of the three chlorine atoms in this compound would significantly impact the electronic environment of a coordinated metal, potentially enhancing its catalytic activity for certain oxidative transformations.
Enantioselective Hydrogenation Reactions
The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where one enantiomer often exhibits the desired biological activity. Asymmetric hydrogenation, the addition of hydrogen across a double bond to create a chiral center, is a powerful tool for achieving this. Chiral metal complexes are the catalysts of choice for these reactions.
| Catalyst System | Reaction Type | Substrate | Key Finding |
| Chiral cationic Ruthenium complexes | Asymmetric Hydrogenation | 2-Alkyl-substituted quinolines | High enantioselectivity (up to 99% ee) pku.edu.cn |
| Iridium complexes with chiral phosphorus ligands | Asymmetric Hydrogenation | 2,6-Substituted quinolines | Production of chiral tetrahydroquinolines with high ee pku.edu.cn |
| Ruthenium(η3-methallyl)2(cod)–PhTRAP | Asymmetric Hydrogenation | Quinoline carbocycles | Selective reduction of the carbocyclic ring rsc.org |
| Copper complexes | Aerobic Oxidation | Hydrocarbons | Efficient catalytic oxidation iupac.org |
Computational Chemistry and Spectroscopic Characterization of 2 Methyl 4,7,8 Trichloroquinoline
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By applying DFT, researchers can gain a deeper understanding of the structure and reactivity of compounds like 2-Methyl-4,7,8-trichloroquinoline.
Electronic Structure and Frontier Molecular Orbitals
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity.
For quinoline (B57606) derivatives, the distribution of HOMO and LUMO provides significant insights into their reactive properties. For instance, in some methylquinoline derivatives, the HOMO is delocalized over the entire molecule, while the LUMO may be localized on specific regions, influencing how the molecule interacts with others. researchgate.net The introduction of substituents, such as methyl groups or chlorine atoms, can alter the charge distribution within the quinoline ring, thereby affecting its structural and vibrational characteristics. researchgate.net
Theoretical calculations, often performed using basis sets like B3LYP/6-311G(d,p), help in optimizing the molecular geometry and analyzing the electronic landscape. rjptonline.org The molecular electrostatic potential (MEP) surface is another useful tool derived from DFT calculations. It visualizes the charge distribution on the molecule, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas representing electron-deficient regions (prone to nucleophilic attack). bhu.ac.inscienceopen.com
Reactivity Predictions and Mechanistic Insights
DFT studies are instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. By analyzing the frontier orbitals, one can predict the most likely sites for electrophilic and nucleophilic attack.
The presence of various functional groups on the quinoline ring system significantly influences its reactivity. For example, the synthesis of certain quinoline derivatives can be achieved through reactions like the Doebner-Miller synthesis, where an α,β-unsaturated aldehyde reacts with an aromatic amine. nih.gov The mechanism involves an initial aldol (B89426) condensation followed by a Michael addition. nih.gov Computational studies can help in understanding the stabilization of reaction intermediates, which is crucial for improving reaction yields. nih.gov
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov This method is particularly valuable for understanding the dynamic interactions between a ligand, such as this compound, and a biological target, typically a protein. nih.govchemrxiv.org
MD simulations provide detailed insights into the conformational changes of both the ligand and the target upon binding. nih.gov By simulating the system in a realistic environment (e.g., in aqueous solution), researchers can predict binding affinities, identify key interacting residues, and elucidate the stability of the ligand-protein complex. nih.govresearchgate.net These simulations are driven by force fields, which are sets of parameters that describe the potential energy of the system. nih.gov The results of MD simulations can be crucial in the early stages of drug discovery for optimizing lead compounds. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are essential for determining the structure and confirming the purity of synthesized compounds. A combination of techniques is often employed for a comprehensive characterization of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
For quinoline derivatives, the chemical shifts and coupling constants observed in the NMR spectra are characteristic of the substitution pattern on the aromatic rings. chemicalbook.comijpsdronline.com For example, in the ¹H NMR spectrum of 2-methyl-6-nitroquinoline (B57331), the methyl protons appear as a singlet at 2.80 ppm, while the aromatic protons exhibit distinct doublet and doublet of doublets signals corresponding to their positions on the quinoline ring. nih.gov Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom, aiding in the complete structural assignment. nih.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further help in establishing the connectivity between atoms. ijpsdronline.com
Interactive Data Table: NMR Data for a Substituted Quinoline
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |
| H-3 | 8.23 (d) | C-2 | 163.5 |
| H-4 | 8.13 (d) | C-3 | 123.1 |
| H-5 | 8.75 (d) | C-4 | 130.6 |
| H-7 | 8.45 (dd) | C-4a | 124.5 |
| H-8 | 7.45 (d) | C-5 | 124.1 |
| CH₃ | 2.80 (s) | C-6 | 150.2 |
| C-7 | 137.9 | ||
| C-8 | 77.3 | ||
| C-8a | 145.2 | ||
| CH₃ | 25.9 | ||
| Note: Data corresponds to 2-methyl-6-nitroquinoline as a representative example. nih.gov |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.
In quinoline derivatives, characteristic vibrational bands can be assigned to specific functional groups. For instance, C-H stretching vibrations of the aromatic structure typically appear in the 3200-3000 cm⁻¹ region. dergipark.org.tr C=C stretching vibrations within the aromatic rings are observed in the 1650-1400 cm⁻¹ range. dergipark.org.tr The presence of a methyl group will give rise to characteristic C-H stretching and bending vibrations. The substitution of chlorine atoms will also influence the vibrational spectra, and their characteristic bands can be identified. DFT calculations are often used to predict the vibrational frequencies, which can then be compared with the experimental data to make accurate assignments. researchgate.netdergipark.org.tr
Mass Spectrometry
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound (Molecular Weight: 246.52 g/mol , Empirical Formula: C10H6Cl3N), the mass spectrum provides critical information based on its ionization and subsequent fragmentation. sigmaaldrich.com
In electron impact (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺˙), which can then undergo fragmentation into smaller, charged ions. The mass-to-charge ratio (m/z) of these ions is detected, generating a unique fragmentation pattern.
The molecular ion peak for this compound is expected at an m/z corresponding to its molecular weight. A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.info This results in a characteristic cluster of peaks for the molecular ion (M⁺˙) and any chlorine-containing fragments, appearing at M, M+2, M+4, and M+6.
The fragmentation of this compound is governed by the stability of the aromatic quinoline ring and the nature of its substituents. The aromatic structure imparts significant stability, often resulting in a prominent molecular ion peak. libretexts.org The fragmentation process typically involves the cleavage of bonds at the substituent groups.
Expected Fragmentation Pattern:
The primary fragmentation pathways for the molecular ion [C₁₀H₆Cl₃N]⁺˙ would likely involve the loss of a chlorine radical (•Cl), a methyl radical (•CH₃), or a neutral molecule like hydrogen chloride (HCl).
Loss of a Chlorine Atom: Cleavage of a C-Cl bond would result in a fragment ion [C₁₀H₆Cl₂N]⁺.
Loss of a Methyl Group: Alpha-cleavage involving the methyl group would lead to the formation of a [C₉H₃Cl₃N]⁺ ion.
Loss of HCl: The elimination of a neutral HCl molecule is another common pathway for chlorinated compounds.
These primary fragments can undergo further fragmentation, leading to a series of smaller ions that provide additional structural information. The most abundant fragment ion in the spectrum is designated as the base peak. docbrown.info
Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound
Below is a table of predicted fragment ions, their corresponding mass-to-charge ratios (m/z), and the likely neutral loss from the parent molecule. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl).
| m/z (for ³⁵Cl) | Proposed Ion Structure | Proposed Neutral Loss |
| 245 | [C₁₀H₆³⁵Cl₃N]⁺ | e⁻ |
| 230 | [C₉H₃³⁵Cl₃N]⁺ | •CH₃ |
| 210 | [C₁₀H₆³⁵Cl₂N]⁺ | •Cl |
| 209 | [C₁₀H₅³⁵Cl₂N]⁺ | HCl |
HPLC for Analysis and Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of individual components from a mixture. For quinoline derivatives, reverse-phase HPLC (RP-HPLC) is the most commonly employed method. researchgate.netresearchgate.net This technique is well-suited for the analysis of moderately polar to nonpolar compounds like this compound.
In a typical RP-HPLC setup, a nonpolar stationary phase (often a C18-silica column) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For the analysis of quinolines, the mobile phase usually consists of a mixture of acetonitrile (B52724) and water. researchgate.netsielc.com To ensure good peak shape and resolution, modifiers such as formic acid or phosphoric acid are often added to the mobile phase to control the ionization state of the analytes. sielc.com
For complex mixtures or to separate compounds with different polarities, a gradient elution program is frequently used. This involves changing the composition of the mobile phase during the analysis, for instance, by increasing the proportion of the organic solvent (acetonitrile). ird.fr Detection is commonly achieved using a UV detector, as the quinoline ring system is strongly UV-active, or a mass spectrometer for LC-MS applications, which provides both retention time and mass spectral data for enhanced identification. nih.govsielc.com
For the isolation of this compound in larger quantities, analytical HPLC methods can be scaled up to preparative HPLC. sielc.com This involves using larger columns and higher flow rates to process more material. An alternative technique for preparative separation is Centrifugal Partition Chromatography (CPC), a support-free liquid-liquid chromatographic method that can be highly effective for separating quinoline homologues. ird.fr
Interactive Data Table: Representative HPLC Conditions for Quinoline Analysis
The following table outlines a typical set of parameters for the analytical HPLC of quinoline compounds, which could be adapted for this compound.
| Parameter | Typical Condition | Reference(s) |
| Chromatographic Mode | Reverse-Phase (RP) | researchgate.netsielc.com |
| Stationary Phase (Column) | C18 (Octadecyl-silica) | nih.gov |
| Mobile Phase | Acetonitrile / Water (with Formic or Phosphoric Acid) | nih.govsielc.com |
| Elution | Gradient or Isocratic | ird.fr |
| Detector | UV-Vis or Mass Spectrometry (MS) | nih.govsielc.com |
| Sample Solvent | Acetonitrile or Methanol (B129727) | researchgate.net |
Conclusion and Future Perspectives in the Research of 2 Methyl 4,7,8 Trichloroquinoline
Summary of Current Research Landscape and Key Findings
The current body of scientific literature indicates that 2-Methyl-4,7,8-trichloroquinoline is a sparsely investigated compound. While extensive research exists for the broader quinoline (B57606) family, which is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs, specific studies focusing on the unique substitution pattern of this compound are not prominent. researchgate.netfrontiersin.org The quinoline core is a cornerstone in the development of therapeutic agents with a wide spectrum of activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net Research on halogenated quinolines, particularly chloro-substituted derivatives, has often focused on their potent biological activities. nih.govresearchgate.nettandfonline.com For instance, the 7-chloroquinoline core is a key feature of the widely known antimalarial drug chloroquine. nih.gov However, the specific combination of a methyl group at the C2 position and chlorine atoms at the C4, C7, and C8 positions presents a unique chemical entity whose potential has yet to be fully unlocked. The existing landscape suggests that future research would be foundational, establishing the basic synthesis, characterization, and activity profile of this specific molecule.
Unexplored Reactivity and Derivatization Pathways
The chemical structure of this compound offers substantial opportunities for synthetic exploration. The three chlorine atoms on the quinoline ring are prime sites for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The chlorine at the C4 position is particularly activated towards substitution, a known characteristic of haloquinolines. nih.gov This opens pathways for derivatization with amines, alcohols, thiols, and other nucleophiles to generate libraries of novel compounds.
Furthermore, modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, catalyzed by transition metals like palladium, could be employed to form new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. chim.it The methyl group at the C2 position also presents a handle for further modification, for instance, through condensation reactions with aldehydes to form styrylquinoline derivatives, which are known to possess interesting biological activities. These unexplored avenues could lead to the synthesis of complex molecules with tailored electronic and steric properties for various applications.
| Potential Derivatization Site | Reaction Type | Potential Reagents/Catalysts | Resulting Functional Group |
| C4, C7, C8-Chloro | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Amino, Ether, Thioether |
| C4, C7, C8-Chloro | Suzuki Coupling | Boronic Acids / Pd catalyst | Aryl, Heteroaryl |
| C4, C7, C8-Chloro | Sonogashira Coupling | Terminal Alkynes / Pd, Cu catalysts | Alkynyl |
| C2-Methyl | Condensation | Aldehydes / Base or Acid catalyst | Styryl |
| Quinoline Nitrogen | N-Oxidation | Peroxy acids (e.g., m-CPBA) | N-oxide |
Novel Biological Targets and Therapeutic Areas
The quinoline scaffold is a versatile pharmacophore with a history of producing successful drugs. researchgate.net Given the polychlorinated nature of this compound, it is a promising candidate for several therapeutic areas. Halogenation can significantly enhance the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic profile.
Future research should focus on screening this compound and its derivatives against a panel of biological targets. Promising areas include:
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity by targeting mechanisms like tyrosine kinase inhibition, DNA intercalation, or the inhibition of enzymes such as DNA methyltransferases. nih.govmdpi.commdpi.com Dual-target inhibitors based on the quinoline scaffold are also an emerging area of interest. nih.gov
Antimicrobial and Antiviral Agents: The quinoline core is present in numerous antibacterial and antifungal drugs. nih.gov Given the success of chloroquine, exploring the antimalarial and broader antiparasitic potential is warranted. researchgate.net Furthermore, specific quinoline derivatives have been investigated as dual inhibitors of viral proteases, such as those in SARS-CoV-2. nih.gov
Agrochemicals: Quinoline derivatives have found applications as fungicides and pesticides, representing another potential avenue for this compound. nih.gov
Neurodegenerative Diseases: Some chloroquinoline derivatives have been studied as modulators of amyloid peptide precursor metabolism, suggesting a potential role in treating conditions like Alzheimer's disease. researchgate.net
Development of Sustainable and Green Synthetic Routes
Traditional methods for synthesizing quinolines often involve hazardous reagents, high temperatures, and generate significant waste. nih.gov In line with modern chemical principles, future research should prioritize the development of green and sustainable synthetic routes for this compound and its analogs. Green chemistry approaches focus on improving reaction efficiency and minimizing environmental impact. ijpsjournal.com
Key strategies could include:
Catalytic Methods: Utilizing environmentally benign catalysts to improve yields and reduce waste. This includes the use of nanocatalysts, such as those based on copper, iron, or cobalt, which can be easily recovered and reused. nih.govrsc.orgnih.gov
Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. tandfonline.com
Energy-Efficient Techniques: Employing methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. researchgate.nettandfonline.com One-pot, multicomponent reactions are particularly attractive as they streamline synthetic processes and reduce the need for intermediate purification steps. researchgate.net
Potential for Advanced Functional Materials and Nanotechnology Applications
Beyond pharmaceuticals, the quinoline nucleus possesses electronic and photophysical properties that make it an attractive component for advanced materials. researchgate.net The electron-accepting nature of the quinoline ring, combined with the heavy atom effect of chlorine, could impart useful characteristics for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as p-type semiconductors. researchgate.net The potential for derivatization allows for fine-tuning of the HOMO-LUMO energy gap. researchgate.net Furthermore, quinoline derivatives can be incorporated into nanocarriers or used in the development of chemical sensors. The field of nanomedicine, for example, explores the use of nanocarriers to enhance drug delivery to target sites, a strategy that could be applied to quinoline-based therapeutics. researchgate.net
Role of High-Throughput Screening and Artificial Intelligence in Future Discoveries
The exploration of this compound and its potential derivatives can be vastly accelerated by modern technologies. High-Throughput Screening (HTS) allows for the rapid testing of large compound libraries against numerous biological targets, quickly identifying promising "hits" for further development. nih.govstanford.edunuvisan.com This is particularly valuable when exploring a novel scaffold with an unknown activity profile.
In parallel, Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery. mednexus.orgnih.gov These computational tools can:
Predict Biological Activity: ML models can be trained on existing data for quinoline derivatives to predict the potential therapeutic activities and targets of novel compounds like this compound. mdpi.comresearchgate.net
Optimize Molecular Design: AI algorithms can design new derivatives with enhanced potency, selectivity, and improved ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. researchgate.net
Accelerate Synthesis Planning: AI can suggest novel and efficient synthetic routes, including green chemistry approaches, for producing these compounds. nih.gov
By integrating these advanced technologies, the research and development timeline for this compound can be significantly shortened, enabling a more rapid and cost-effective realization of its potential. mednexus.org
Q & A
Advanced Research Question
- Molecular Docking : Screens binding affinity to targets like acetylcholinesterase (relevant to Alzheimer’s research, as in ) .
- QSAR Modeling : Correlates substituent effects (e.g., Cl positions) with bioactivity using descriptors like LogP and Hammett constants .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties, guiding derivative design for reduced toxicity .
How can researchers optimize reaction workup to isolate high-purity this compound?
Q. Methodological Guidance
- Stepwise Quenching : Gradually neutralize excess POCl₃ with ice-water to avoid exothermic side reactions .
- Chromatography : Use silica gel flash chromatography with ethyl acetate/hexane gradients (e.g., 10–30% EtOAc) to separate chlorinated byproducts .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity, verified by melting point (mp ~150–155°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
